molecular formula C9H10N2O5 B2421821 2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid CAS No. 104144-90-3

2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid

Cat. No.: B2421821
CAS No.: 104144-90-3
M. Wt: 226.188
InChI Key: ZCXBRELULXFLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid is an organic compound with a complex structure that includes both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of the hydroxyethylamino group. One common method includes the nitration of 2-amino-5-nitrobenzoic acid, followed by the reaction with ethylene oxide under controlled conditions to introduce the hydroxyethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent amination reactions. The process requires precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyethylamino group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic reagents like sodium hydroxide or potassium carbonate are often employed.

Major Products:

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyethylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

    2-Amino-5-nitrobenzoic acid: Lacks the hydroxyethyl group but shares the nitro and amino functionalities.

    2-[(2-Hydroxyethyl)amino]benzoic acid: Similar structure but without the nitro group.

Uniqueness: 2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid is unique due to the presence of both the hydroxyethylamino and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c12-4-3-10-8-2-1-6(11(15)16)5-7(8)9(13)14/h1-2,5,10,12H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXBRELULXFLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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